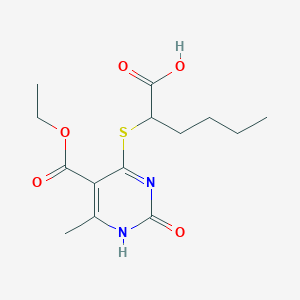
4-(4-Bromophenyl)-2-(4-chlorophenyl)thiomorpholine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Bromophenyl)-2-(4-chlorophenyl)thiomorpholine-3,5-dione (4BCPTM) is a heterocyclic compound that is widely used in scientific research. It has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. In
Scientific Research Applications
Molecular Structures and Crystallography
- Molecular Structure Analysis : Studies have detailed the molecular structure of compounds similar to 4-(4-Bromophenyl)-2-(4-chlorophenyl)thiomorpholine-3,5-dione. For instance, the molecular structure of (2E)-1,4-bis(4-bromophenyl)but-2-ene-1,4-dione, with two p-bromo phenyl rings, has been analyzed, revealing crucial insights into their planar enedione groups and intermolecular interactions (Lastovickova, La Scala, & Sausa, 2018).
Synthesis and Stereochemistry
- Synthesis and Stereochemical Dynamics : Research has focused on the synthesis of N-aryl-substituted thiomorpholine-3,5-diones, a category that includes our compound of interest. These studies provide insights into the dynamic stereochemistry of these compounds, along with mechanisms for diastereomers interconversion based on quantum chemical calculations (Szawkało, Maurin, Pluciński, & Czarnocki, 2015).
Antimicrobial Applications
- Antimicrobial Research : Several studies have explored the antimicrobial properties of compounds similar to this compound. For example, research on thiomorpholine derivatives has demonstrated their potential as bioactive molecules with antimicrobial properties (Kardile & Kalyane, 2010).
Photochromic and Fluorescent Properties
- Photochromic and Fluorescent Characteristics : Research into asymmetric dihetarylethenes, which includes derivatives of compounds similar to our focus, has shown that these compounds exhibit photochromic and fluorescent properties in solutions. This indicates potential applications in areas such as material science and photonics (Shepelenko et al., 2014).
Cancer Treatment Applications
- Cancer Treatment Potential : Some derivatives of this compound have been studied for their potential in cancer treatment. For instance, 1,4-diazepine-2,5-diones have been evaluated as HDM2-p53 antagonists, showing promise in the treatment of certain cancers (Raboisson et al., 2005).
properties
IUPAC Name |
4-(4-bromophenyl)-2-(4-chlorophenyl)thiomorpholine-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClNO2S/c17-11-3-7-13(8-4-11)19-14(20)9-22-15(16(19)21)10-1-5-12(18)6-2-10/h1-8,15H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYKNWGQRGOOMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C(S1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2410409.png)

![4-Cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2410412.png)
![5-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2410414.png)
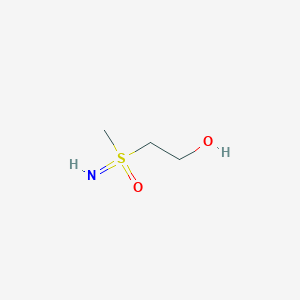
![2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide](/img/structure/B2410417.png)
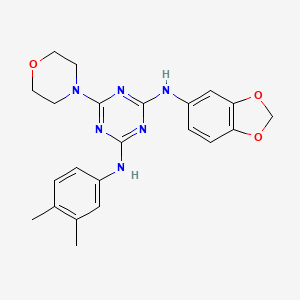
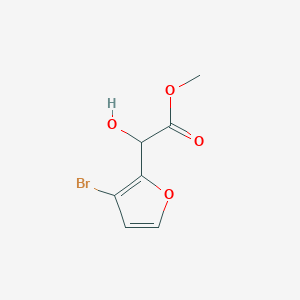
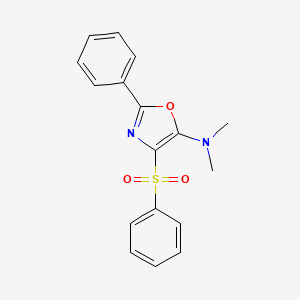


![3-(3,4-dimethoxyphenyl)-5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2410425.png)
